5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary targets of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
This compound: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include the presence of other compounds, the pH of the environment, and the temperature
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In the context of cellular effects, 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride may influence cell function through its interactions with FGFRs . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers . Therefore, compounds like this compound that can inhibit FGFRs may have significant effects on cellular processes .
Molecular Mechanism
The exact molecular mechanism of this compound is not clearly recognized . Therefore, it’s plausible that this compound may exert its effects at the molecular level by inhibiting these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . This method provides a convenient and efficient route to construct the pyrrolo[3,4-b]pyridine skeleton.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as the use of scalable and cost-effective processes, apply. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing carboxylic acid group.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used under mild to moderate conditions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Another related compound with diverse biological activities.
Uniqueness
5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-1-5-3-9-4-7(5)10-6;/h1-2,9H,3-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLXLCFCUKUJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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